6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Description
Scientific Research Applications
Anti-viral Activity
One study describes the synthesis of novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives, with some compounds showing promising antiviral activity against hepatitis A virus (HAV). The most effective compound in this series demonstrated a significant reduction in virus count, highlighting the potential therapeutic applications of these compounds in treating viral infections (Shamroukh & Ali, 2008).
Antimicrobial and Anticancer Activities
Another area of research explored the synthesis of indolyl-substituted 2(3H)-furanones and their transformation into various heterocycles, including pyridazin-3(4H)-ones and 1,2,4-triazoles, bearing a 3-indolyl moiety. The synthesized compounds were examined for their antimicrobial activities against bacteria and fungi, indicating the potential use of these derivatives in developing new antimicrobial agents (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
Additionally, new derivatives of 3-phenyl-1,5-dimethyl-1H-[1,2,4]triazolo[4′,3′:1,2]pyrimido[4,5-e][1,3,4]oxadiazines were synthesized and evaluated for their anticancer activity. The compounds were tested on different cancer cell lines, including HeLa, MCF-7, and HepG2, with cell viability quantified by MTT assay. This study suggests the potential of these derivatives in cancer therapy (Bakavoli, Rahimizadeh, Shiri, Akbarzadeh, Mousavi, Atapour-Mashhad, & Tayarani-Najaran, 2010).
Synthesis and Characterization
Research on the synthesis and characterization of heterocyclic compounds, including triazolo[4,3-b]pyridazines, highlights the structural diversity and complexity of these molecules. Studies focus on understanding the crystal structure, molecular interactions, and potential biological activities of these compounds, laying the groundwork for further exploration of their pharmacological properties (Goh, Fun, Nithinchandra, & Kalluraya, 2010).
Properties
IUPAC Name |
6-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2/c27-20-25(13-18-21-19(24-28-18)15-9-5-2-6-10-15)23-17-12-11-16(22-26(17)20)14-7-3-1-4-8-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIODOLSCFTIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=NC(=NO4)C5=CC=CC=C5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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